molecular formula C13H17N7O2S B2770592 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421474-90-9

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2770592
CAS No.: 1421474-90-9
M. Wt: 335.39
InChI Key: VGCUGDDWUAQVOO-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17N7O2S and its molecular weight is 335.39. The purity is usually 95%.
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Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, a piperidine moiety, and a pyrazinyl ether, which contribute to its unique biological properties. The molecular formula is C15H19N5O2SC_{15}H_{19}N_{5}O_{2}S with a molecular weight of approximately 337.41 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₂S
Molecular Weight337.41 g/mol
LogP3.7934
PSA81.93

Antimicrobial Activity

Recent studies have shown that compounds containing tetrazole and piperidine structures exhibit significant antimicrobial properties. For instance, a series of tetrazole-substituted piperidine derivatives demonstrated promising antibacterial and antifungal activities when tested against various strains. Specifically, compounds derived from similar structures have been noted for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Antitumor Activity

The pyrazinyl component of the compound suggests potential antitumor activity, as pyrazole derivatives have been linked to inhibition of key cancer-related pathways. Research indicates that certain pyrazole derivatives can inhibit kinases implicated in tumor progression, such as BRAF and EGFR . The incorporation of the tetrazole moiety may enhance this activity through improved binding affinity to target proteins.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The tetrazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing binding to biological targets. Additionally, the presence of the piperidine ring may facilitate penetration into cellular membranes, allowing for effective intracellular action .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of 2-(piperidin-1-yl)ethanone with tetrazole substitutions, evaluating their antimicrobial activity using serial dilution methods. Compounds with structural similarities to our compound showed significant activity against both bacterial and fungal strains, suggesting that modifications in the functional groups can lead to enhanced efficacy .

Case Study 2: Antitumor Screening

In vitro studies involving pyrazole derivatives indicated that certain compounds exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity compared to individual treatments . This highlights the potential for our compound to be further explored in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Effects : Variations in the substituents on the piperidine and tetrazole rings can significantly alter potency.
  • Electronic Properties : The electron-withdrawing or donating nature of substituents affects the overall reactivity and interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The presence of the tetrazole ring in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar pyrazole derivatives possess good antibacterial and antifungal activities, suggesting that this compound could be explored further for its antimicrobial potential .

Anticancer Properties

Recent studies have highlighted the potential of tetrazole-containing compounds in anticancer therapy. For example, related compounds have demonstrated antiproliferative effects on cancer cell lines by inhibiting specific enzymes crucial for tumor growth. The mechanism often involves the compound's ability to bind to key targets within cancer cells, thereby disrupting their proliferation .

Neuropharmacology

The piperidine structure in the compound may contribute to neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, making them potential candidates for treating neurological disorders such as depression and anxiety .

Synthesis Methodologies

The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Key steps may include:

  • Formation of the tetrazole ring through cyclization reactions.
  • Introduction of the piperidine moiety via nucleophilic substitution.
  • Final coupling reactions to attach the pyrazine group.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Case Study 1: Antimicrobial Evaluation

A study conducted on similar tetrazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compound's ability to disrupt bacterial cell walls was attributed to its unique structural features, including the tetrazole ring .

Case Study 2: Anticancer Activity

In vitro studies on related compounds showed promising results in inhibiting cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to the compound's interaction with DNA synthesis pathways, leading to cell cycle arrest .

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-9-12(21)20-6-2-10(3-7-20)22-11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCUGDDWUAQVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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